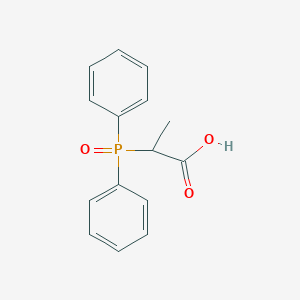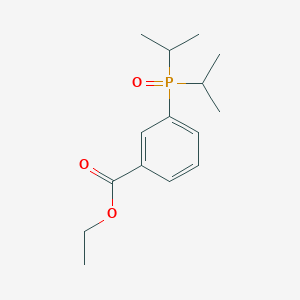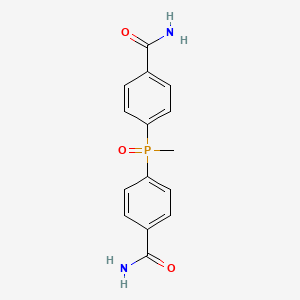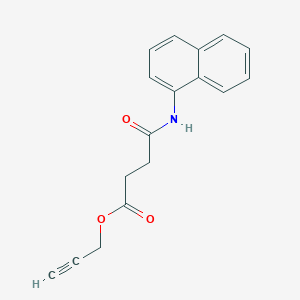![molecular formula C19H25N3O2 B3821181 N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B3821181.png)
N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the 1990s and has since undergone a number of clinical trials in various cancer types. In
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are proteins that play a role in the immune response. This cytokine production leads to an increase in the number of immune cells that infiltrate the tumor and attack the cancer cells. This compound has also been shown to disrupt the blood supply to the tumor, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). This compound has also been shown to increase the number of immune cells, such as T cells and natural killer (NK) cells, that infiltrate the tumor. In addition, this compound has been shown to disrupt the blood supply to the tumor, leading to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide is its potential to enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have a low toxicity profile in preclinical studies. However, the effectiveness of this compound in clinical trials has been mixed, with some trials showing promising results and others showing no benefit. This compound has also been shown to have limited effectiveness in certain cancer types, such as breast cancer.
Orientations Futures
There are a number of future directions for N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide research. One area of focus is the development of combination therapies that include this compound and other anti-cancer agents. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. In addition, there is ongoing research into the mechanism of action of this compound and the development of new analogs that may have improved anti-cancer properties.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, this compound has been shown to induce tumor cell death and inhibit tumor growth in a number of different cancer types, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer types.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-methoxy-1-pyridin-2-ylethyl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-8-9-16(11-15(14)2)21-19(23)12-22(3)18(13-24-4)17-7-5-6-10-20-17/h5-11,18H,12-13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSSQAMILRIVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C(COC)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3821116.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B3821124.png)


![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3821140.png)


![3-(acetylamino)-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B3821150.png)


![[1-({1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B3821163.png)

![2-propyn-1-yl 2-[(cyclohexylamino)carbonyl]benzoate](/img/structure/B3821196.png)